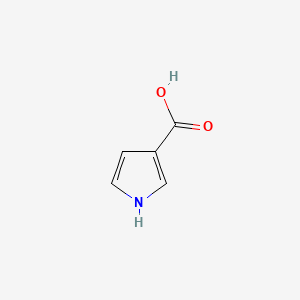

Pyrrole-3-carboxylic acid

Vue d'ensemble

Description

Pyrrole-3-carboxylic acid is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its significance in various chemical and biological applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

Paal-Knorr Synthesis: One of the common methods for synthesizing pyrrole derivatives, including this compound, is the Paal-Knorr synthesis.

Condensation of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.

Industrial Production Methods:

Commercial Method from Furan: Pyrrole can be industrially produced from furan by passing a mixture of acetylene and ammonia through a red-hot tube. This method can be adapted for the production of this compound by incorporating appropriate functional groups.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products:

Oxidation: Formation of carboxylated pyrrole derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of halogenated pyrrole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Pyrrole-3-carboxylic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It has been utilized in the development of compounds targeting neurological disorders and cancer therapies.

Case Study: Anticancer Agents

A study explored the synthesis of pyrazoline derivatives conjugated with this compound, revealing that several derivatives exhibited significant growth inhibition against various cancer cell lines. Notably, some compounds demonstrated a binding affinity comparable to established drugs like sunitinib, indicating their potential as anticancer agents .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals such as herbicides and fungicides. Its application helps enhance pest control while reducing environmental impact.

Example: Herbicide Formulation

Research indicates that derivatives of this compound can be modified to improve their efficacy as herbicides, providing sustainable solutions for crop protection .

Material Science

This compound plays a crucial role in the development of conductive polymers. These materials are essential for advanced electronic applications, including sensors and batteries.

Data Table: Properties of Conductive Polymers

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Excellent |

| Biocompatibility | Moderate |

Case Study: Sensor Development

A nanostructured platform based on this compound was developed for detecting carcinoembryonic antigen (CEA), a biomarker for gastrointestinal cancers. This platform demonstrated enhanced sensitivity compared to traditional methods, highlighting its potential for clinical diagnostics .

Biochemical Research

This compound serves as a building block in synthesizing biologically active compounds, facilitating drug discovery efforts.

Example: Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, including resistant strains like MRSA. This underscores its potential in developing new antibiotics .

Cosmetic Formulations

Due to its antioxidant properties, this compound is incorporated into cosmetic products aimed at improving skin health.

Application: Anti-aging Products

Studies suggest that formulations containing this compound can enhance skin appearance by mitigating oxidative stress, making it a valuable ingredient in anti-aging cosmetics .

Mécanisme D'action

The mechanism of action of pyrrole-3-carboxylic acid and its derivatives involves interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Pyrrolidine: A saturated analog of pyrrole, pyrrolidine, is widely used in medicinal chemistry for its versatile biological properties.

Pyrrolopyrrole Carboxylic Acids: These compounds possess high anti-inflammatory and analgesic activities.

Uniqueness of Pyrrole-3-carboxylic Acid:

Activité Biologique

Pyrrole-3-carboxylic acid (PCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with PCA, including its antimicrobial, analgesic, and potential larvicidal properties.

This compound is characterized by the molecular formula CHNO and is recognized for its role as a metabolite in various organisms, including Penicillium chrysogenum . The synthesis of PCA and its derivatives often involves methods such as cyclization reactions and hydrolysis, which yield compounds with enhanced biological activities.

Antimicrobial Activity

Recent studies have demonstrated that PCA and its derivatives exhibit significant antimicrobial properties. A series of novel pyrrole-3-carboxylate derivatives synthesized through Knorr reaction showed promising antibacterial and antifungal activities. The results indicated that the presence of a heterocyclic ring structure enhances these activities, with modifications such as methoxy groups further increasing efficacy .

Table 1: Antimicrobial Activity Data

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 15 |

| 8c | 20 | 17 |

| 8d | 22 | 19 |

This table summarizes the antimicrobial activity of various synthesized derivatives of PCA, highlighting their potential as therapeutic agents against both Gram-positive and Gram-negative bacteria as well as fungi.

Analgesic Properties

PCA has also been studied for its analgesic effects. Research indicates that free pyrrole acids exhibit strong analgesic activity, which is attributed to their ability to modulate pain pathways. In vivo studies utilizing the Paw Pressure test demonstrated that PCA derivatives possess significant pain-relieving properties .

Larvicidal Activity

In addition to its antimicrobial and analgesic properties, PCA has shown potential as a larvicide. Studies have reported that compounds containing the this compound core structure exhibit strong larvicidal activity against mosquito larvae, particularly Aedes aegypti. For instance, one study calculated an LC50 value of approximately 78.9 μg/mL for a derivative of PCA .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the efficacy of pyrrole-3-carboxylate derivatives reported a significant increase in antimicrobial activity with structural modifications. The introduction of electron-donating groups was found to enhance the compounds' effectiveness against various pathogens.

- Analgesic Mechanisms : Another investigation focused on the analgesic mechanisms of PCA derivatives revealed that they could inhibit pro-inflammatory mediators, thereby reducing pain perception in animal models.

- Larvicidal Potential : Research highlighted the effectiveness of PCA derivatives in controlling mosquito populations, suggesting their use as eco-friendly alternatives to synthetic insecticides.

Propriétés

IUPAC Name |

1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYOPBSXEIZLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121536-25-2 | |

| Record name | Poly(pyrrole-3-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121536-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90900989 | |

| Record name | NoName_35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90900989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-03-3 | |

| Record name | Pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.